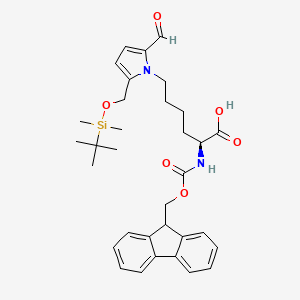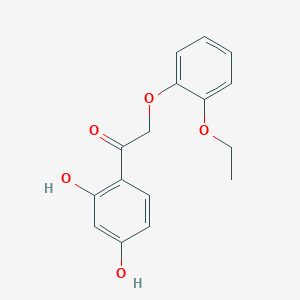![molecular formula C17H23N2NaO4 B2952223 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate CAS No. 2197052-64-3](/img/structure/B2952223.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenylacetate moiety
Synthetic Routes and Reaction Conditions:
Protection of Piperazine: The synthesis typically begins with the protection of the piperazine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is often carried out in an aqueous medium or organic solvents like tetrahydrofuran (THF).
Phenylacetate Formation: The phenylacetate moiety is introduced through a reaction between phenylacetic acid and sodium hydroxide, followed by esterification with the protected piperazine.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: The phenylacetate moiety can undergo oxidation reactions to form phenylacetic acid derivatives.
Reduction: Reduction reactions can be applied to the piperazine ring, potentially leading to the formation of piperazine derivatives.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong acids like TFA and HCl are used for Boc deprotection.
Major Products Formed:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Piperazine derivatives.
Substitution Products: Deprotected piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is used in the production of materials and chemicals that require specific structural features.
Mechanism of Action
The mechanism by which Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate exerts its effects depends on its derivatives and the biological targets they interact with. The Boc-protected piperazine can act as a nucleophile, while the phenylacetate moiety may participate in interactions with various enzymes or receptors.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include enzymes involved in metabolic pathways.
Receptors: The compound may interact with receptors in the central nervous system or other tissues.
Comparison with Similar Compounds
Piperazine Derivatives: Other piperazine derivatives with different protecting groups or substituents.
Phenylacetate Derivatives: Compounds with phenylacetate moieties substituted with various functional groups.
Uniqueness:
The presence of the Boc protecting group makes this compound unique, as it allows for selective deprotection and further functionalization.
This comprehensive overview provides a detailed understanding of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate, its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4.Na/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXWKEYBEONXEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
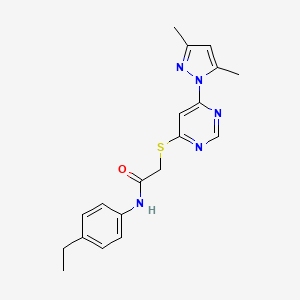
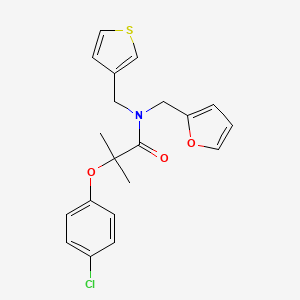
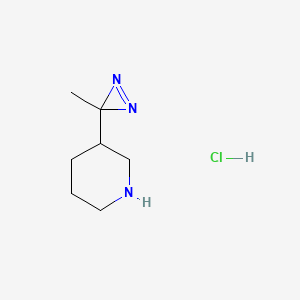
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid](/img/structure/B2952146.png)
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)
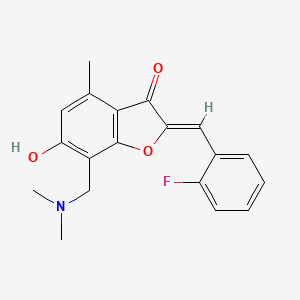
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)
![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)
![Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2952154.png)
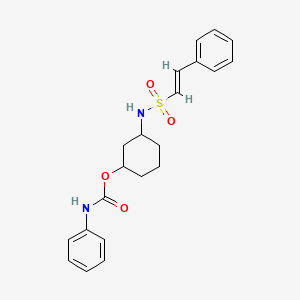
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2-dimethylbenzimidazole](/img/structure/B2952159.png)
